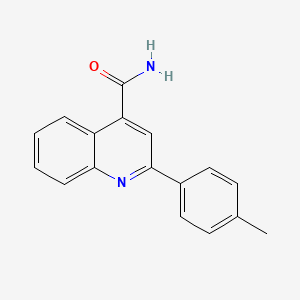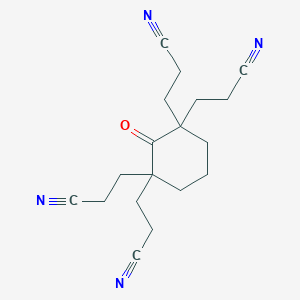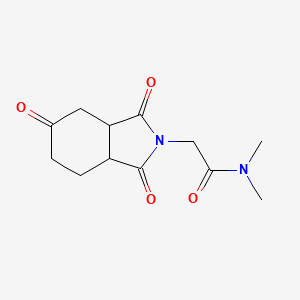
2-(4-Methylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)quinoline-4-carboxamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)quinoline-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
2-(4-Methylphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)quinoline-4-carboxamide involves the inhibition of specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of translation elongation factor 2 (PfEF2) in Plasmodium falciparum, which disrupts protein synthesis and leads to the death of the parasite . The compound’s anti-tubercular activity is believed to involve the inhibition of mycobacterial membrane protein large 3 (MmpL3), which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide Derivatives: These compounds share a similar core structure and have been studied for their antimalarial and anti-tubercular activities.
Naphthamide Derivatives: These compounds also exhibit significant anti-tubercular activity and are structurally related to quinoline derivatives.
Uniqueness
2-(4-Methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple molecular targets makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C17H14N2O/c1-11-6-8-12(9-7-11)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H2,18,20) |
InChI Key |
VMGXDKMJPLGNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chlorophenyl)-4-methoxy-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11108482.png)
![(4Z)-2-(1,3-benzodioxol-5-yl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11108488.png)
![{N-[(amino-kappaN)(6-oxo-2,4,5,6-tetrahydro-7H-indazol-7-ylidene-kappaN~1~)methyl]benzamidato}(diphenyl)boron](/img/structure/B11108493.png)
![4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11108497.png)
![N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11108508.png)
![4-methyl-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11108516.png)
![Ethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B11108523.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11108527.png)
![2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B11108528.png)


![4-{(E)-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]diazenyl}phenol](/img/structure/B11108539.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11108549.png)

